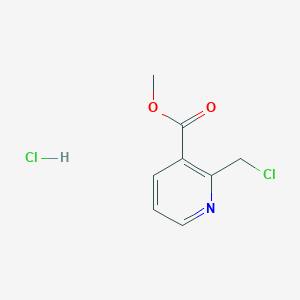

2-Chloromethyl-nicotinic acid methyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloromethyl-nicotinic acid methyl ester hydrochloride” is an intermediate used in synthesizing NAI 1 (N215005), which is used in the process of visualizing the physical basis for molecular behaviors inside living cells . It has a molecular formula of C8H9Cl2NO2 and a molecular weight of 222.07 g/mol .

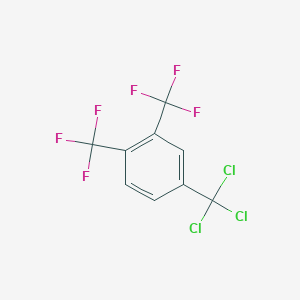

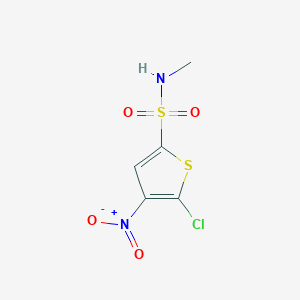

Molecular Structure Analysis

The molecular structure of “2-Chloromethyl-nicotinic acid methyl ester hydrochloride” consists of a nicotinic acid moiety with a chloromethyl group and a methyl ester group . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis

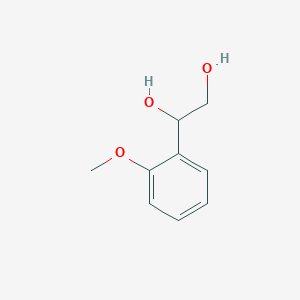

Esters, including “2-Chloromethyl-nicotinic acid methyl ester hydrochloride”, can undergo a variety of reactions. One of the most common is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .Applications De Recherche Scientifique

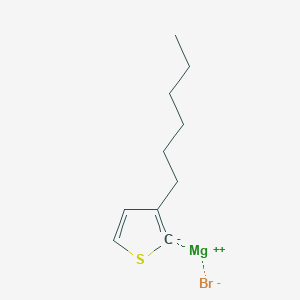

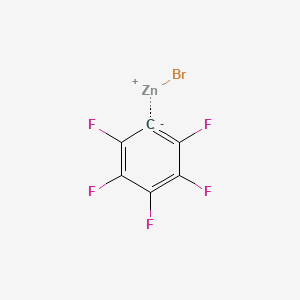

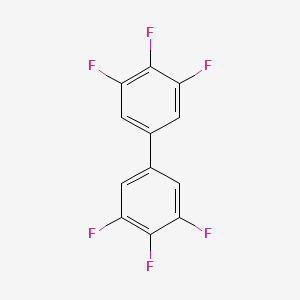

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically differentiated fragments. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium2-Chloromethyl-nicotinic acid methyl ester hydrochloride serves as a boron reagent in SM coupling, enabling the formation of C–C bonds with excellent functional group tolerance and mild reaction conditions .

Rubefacient for Pain Relief

Methyl nicotinate: , a derivative of the compound, is used as a rubefacient. When applied topically, it induces redness and warmth in the skin, providing relief from muscle, tendon, and joint pain. Rubefacients enhance blood flow and alleviate discomfort .

Precursor in Organic Synthesis

The compound can serve as a precursor in organic synthesis. For example, it participates in the protodeboronation process, where boronate complexes are formed. Protodeboronation reactions are valuable for constructing complex molecules, such as indolizidines .

Propriétés

IUPAC Name |

methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJONQCBHLGFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloromethyl-nicotinic acid methyl ester hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)